molecular formula C7H11F2NO2 B13338519 Rel-(1R,5S)-5-amino-3,3-difluorocyclohexane-1-carboxylic acid

Rel-(1R,5S)-5-amino-3,3-difluorocyclohexane-1-carboxylic acid

Cat. No.: B13338519
M. Wt: 179.16 g/mol
InChI Key: KBFZLHCDOOFIGV-UHNVWZDZSA-N
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Description

Rel-(1R,5S)-5-amino-3,3-difluorocyclohexane-1-carboxylic acid is a synthetic organic compound characterized by its unique stereochemistry and the presence of both amino and difluorocyclohexane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,5S)-5-amino-3,3-difluorocyclohexane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available cyclohexane derivatives.

    Fluorination: Introduction of fluorine atoms is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Amination: The amino group is introduced through reductive amination or nucleophilic substitution reactions.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of microreactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,5S)-5-amino-3,3-difluorocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.

Major Products

The major products formed from these reactions include various substituted cyclohexane derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Rel-(1R,5S)-5-amino-3,3-difluorocyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Rel-(1R,5S)-5-amino-3,3-difluorocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and difluorocyclohexane groups allows the compound to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Rel-(1R,5S)-5-amino-3,3-difluorocyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its potential for forming strong interactions with molecular targets due to the presence of the carboxylic acid group.

Properties

Molecular Formula

C7H11F2NO2

Molecular Weight

179.16 g/mol

IUPAC Name

(1R,5S)-5-amino-3,3-difluorocyclohexane-1-carboxylic acid

InChI

InChI=1S/C7H11F2NO2/c8-7(9)2-4(6(11)12)1-5(10)3-7/h4-5H,1-3,10H2,(H,11,12)/t4-,5+/m1/s1

InChI Key

KBFZLHCDOOFIGV-UHNVWZDZSA-N

Isomeric SMILES

C1[C@H](CC(C[C@H]1N)(F)F)C(=O)O

Canonical SMILES

C1C(CC(CC1N)(F)F)C(=O)O

Origin of Product

United States

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